α-Tetralone-13C6, D4
Description
Significance of Stable Isotope Tracers in Contemporary Chemical and Biochemical Investigations
Stable isotope labeling is a powerful technique that utilizes non-radioactive forms of atoms to serve as tracers in biological and chemical systems. creative-proteomics.comgiiresearch.com These isotopes, such as Carbon-13 (¹³C), Deuterium (B1214612) (²H or D), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O), contain the same number of protons as their more common counterparts but differ in the number of neutrons. creative-proteomics.com This difference in mass allows them to be distinguished and tracked by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy without posing the risks associated with radioactive isotopes. frontiersin.org
In contemporary research, stable isotope tracers are indispensable for several key applications:
Metabolic Flux Analysis (MFA): By introducing a substrate enriched with a stable isotope into a biological system, researchers can trace its journey through various metabolic pathways. creative-proteomics.comfrontiersin.orgnih.gov This allows for the quantification of the rate at which metabolites flow through a network, providing critical insights into cellular metabolism. creative-proteomics.comnih.gov
Pathway Discovery: Isotope tracing can help confirm the existence of predicted metabolic pathways and uncover novel or previously overlooked biochemical reactions. nih.govacs.org
Pharmacokinetic Studies: In drug development, labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. alfa-chemistry.com
Quantitative Analysis: Isotopically labeled compounds serve as ideal internal standards in mass spectrometry. x-chemrx.com Because they are chemically identical to the analyte of interest but have a different mass, they can be used to achieve highly accurate quantification in complex biological samples.
The choice of isotope and labeling pattern is crucial and depends on the specific research question being addressed. nih.govmdpi.com
Overview of α-Tetralone Scaffold Chemistry and Research Relevance
α-Tetralone, also known as 3,4-dihydro-1(2H)-naphthalenone, is a bicyclic aromatic compound featuring a benzo-fused cyclohexanone (B45756) ring. researchgate.netwikipedia.org This structural motif is of significant interest in organic and medicinal chemistry due to its reactivity and its presence in numerous natural products. wikipedia.orgresearchgate.netsemanticscholar.org The α-tetralone scaffold serves as a versatile building block for the synthesis of a wide array of more complex molecules. ingentaconnect.comsemanticscholar.org
The research relevance of the α-tetralone scaffold is highlighted by its incorporation into various therapeutically active compounds, including:
Antidepressants researchgate.netingentaconnect.com
Anticancer and antitumor agents researchgate.netingentaconnect.com
Antibiotics researchgate.netingentaconnect.com
Acetylcholinesterase inhibitors for treating Alzheimer's disease researchgate.netingentaconnect.com
The methylene group adjacent to the ketone is particularly reactive, allowing for a variety of chemical modifications. wikipedia.org The synthesis of the tetralone core itself is well-established, with common methods including the intramolecular cyclization of γ-phenylbutyric acid or its derivatives. orgsyn.orggoogle.com Its utility as a precursor in the synthesis of pharmaceuticals makes understanding its metabolic fate critically important. researchgate.net
Rationale for Specific Carbon-13 (¹³C₆) and Deuterium (D₄) Isotopic Labeling in α-Tetralone
The creation of α-Tetralone-¹³C₆, D₄ involves a dual-labeling strategy, where specific atoms are replaced by their heavier stable isotopes. This specific labeling pattern provides distinct advantages for detailed scientific inquiry. By incorporating both ¹³C and deuterium, researchers can simultaneously track different parts of the molecule, yielding more comprehensive data than a single label could provide. alfa-chemistry.com
Carbon-13 (¹³C₆) Labeling: The designation "¹³C₆" signifies that all six carbon atoms of the aromatic (benzene) ring are Carbon-13. This is particularly useful for tracking the integrity and metabolic fate of the core aromatic structure of the molecule. In metabolic studies, this allows researchers to follow the backbone of the tetralone scaffold as it is processed by enzymes. medrxiv.org
Deuterium (D₄) Labeling: The "D₄" indicates that four hydrogen atoms have been replaced by deuterium. The primary reason for deuterium substitution is to investigate the kinetic isotope effect. Cleavage of a carbon-deuterium (C-D) bond requires more energy than cleavage of a carbon-hydrogen (C-H) bond. scispace.com If this bond cleavage is a rate-limiting step in a metabolic pathway, deuteration can slow down the metabolism of the compound, a strategy used in drug development to improve a drug's half-life and safety profile. alfa-chemistry.commedrxiv.org Deuterium also provides a clear mass shift for MS detection and can simplify ¹H NMR spectra. alfa-chemistry.com
The combination of ¹³C₆ and D₄ labeling in a single molecule creates a powerful tool for advanced research. It is particularly valuable as an internal standard for quantitative mass spectrometry and for detailed studies of drug metabolism, allowing for the precise tracking of both the core structure and specific metabolic sites.
Interactive Data Table: Properties of α-Tetralone-¹³C₆, D₄
| Property | Value |
| Chemical Name | α-Tetralone-¹³C₆, D₄ |
| Molecular Formula | ¹³C₆C₄D₄H₆O |
| Molecular Weight | 156.17 g/mol |
| Isotopic Labels | Carbon-13, Deuterium |
| Appearance | Neat |
Historical Trajectories and Current Landscape of Research on Isotopically Labeled Tetralones
The use of stable isotopes as tracers is a well-established scientific principle that has evolved alongside advancements in analytical instrumentation, particularly MS and NMR. The synthesis of the basic α-tetralone structure has been documented for over a century, with various methods being refined over time. orgsyn.org The application of isotopic labeling to molecules like tetralone is a more recent development, driven by the need for more sophisticated tools in pharmaceutical and metabolic research.
The current landscape of research on isotopically labeled compounds is heavily influenced by the pharmaceutical and biotechnology industries. giiresearch.com There is a growing demand for high-purity labeled compounds for use in metabolism-mediated toxicity studies and for assessing in vivo metabolism. giiresearch.com The market for stable isotope-labeled compounds is expanding, fueled by increasing research and development activities, particularly in oncology and other complex diseases. giiresearch.com
Modern synthetic chemistry has introduced more efficient methods for producing labeled compounds, including late-stage isotopic exchange techniques that reduce costs and improve accessibility. x-chemrx.com Isotopically labeled tetralones, such as α-Tetralone-¹³C₆, D₄, are now primarily utilized as:
Internal Standards: For the accurate quantification of tetralone-based drugs or their metabolites in biological fluids.
Metabolic Probes: To investigate the biotransformation of drugs containing the tetralone scaffold, helping to identify potential metabolic liabilities early in the drug discovery process.
The continued development of analytical technologies and the increasing complexity of drug candidates ensure that isotopically labeled compounds like α-Tetralone-¹³C₆, D₄ will remain essential tools in advanced chemical research.
Interactive Data Table: Applications of Isotopic Labeling Strategies
| Isotope | Labeling Strategy | Primary Application | Analytical Technique |
| ¹³C | Uniform or Positional | Metabolic Flux Analysis, Pathway Tracing | MS, NMR |
| ²H (Deuterium) | Site-Specific | Studying Kinetic Isotope Effect, Improving Drug Half-life | MS, NMR |
| ¹⁵N | Positional | Tracing Amino Acid and Nucleotide Metabolism | MS, NMR |
| ¹³C and ²H | Dual Labeling | Detailed ADME studies, Internal Standards | MS, NMR |
Properties
Molecular Formula |
C₄¹³C₆H₆D₄O |
|---|---|
Molecular Weight |
156.17 |
Synonyms |
1,2,3,4-Tetrahydro-1-oxonaphthalene-13C6, D4; 1,2,3,4-Tetrahydronaphthalen-1-one-13C6, D4; 1-Oxo-1,2,3,4-tetrahydronaphthalene-13C6, D4; 1-Oxotetralin-13C6, D4; 1-Tetralone-13C6, D4; 3,4-Dihydro-1-naphthalenone-13C6, D4; 3,4-Dihydro-2H-naphthalen-1-o |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for α Tetralone 13c6, D4
Strategies for Precision Regiospecific Carbon-13 Enrichment within the Aromatic Ring
The introduction of six ¹³C atoms into the aromatic ring of α-tetralone necessitates synthetic routes that begin with a ¹³C-labeled benzene (B151609) precursor. A common strategy involves the use of [¹³C₆]-bromobenzene as the starting material. researchgate.net The synthesis of aromatic rings with specific ¹³C placement can be achieved through various methods, including Diels-Alder reactions. For instance, the synthesis of 4-hydroxy[1,2-¹³C₂]benzoic acid utilizes a Diels-Alder reaction between a diene and a ¹³C-labeled propargylic acid derivative. rsc.org While not directly for α-tetralone, this illustrates a powerful technique for controlled ¹³C placement in an aromatic system.
Another approach involves ring-forming reactions from non-aromatic, isotopically labeled precursors. For example, the synthesis of [1,3,5-¹³C₃]gallic acid was accomplished by first preparing [3,5-¹³C₂]4H-pyran-4-one from [1,3-¹³C₂]acetone, followed by the introduction of a third ¹³C atom. nih.gov Such methodologies demonstrate the potential for building the ¹³C₆-labeled aromatic portion of α-tetralone from smaller, strategically labeled fragments.
Palladium-catalyzed carbonylation reactions also offer a route for introducing a ¹³C label. By using ¹³COgen, a source of ¹³C-carbon monoxide, it is possible to label aromatic aldehydes. researchgate.net While this method introduces a single ¹³C atom, it highlights the utility of transition-metal catalysis in isotopic labeling. For the full ¹³C₆ enrichment of the aromatic ring, starting with a pre-labeled aromatic core like [¹³C₆]-benzene or its derivatives remains the most direct strategy.
Targeted Deuterium (B1214612) Labeling Techniques at the Tetrahydronaphthalene Moiety
The introduction of four deuterium atoms to the tetrahydronaphthalene moiety of α-tetralone can be achieved through several targeted deuteration methods. One common technique is the hydrogen isotope exchange (HIE) of ketones. acs.org This can be performed under basic conditions using a deuterium source like D₂O. For α-tetralone, the α-hydrogens to the carbonyl group are acidic and can be exchanged for deuterium. rsc.orgrsc.orgx-mol.net
Catalytic methods provide efficient and selective deuteration. For instance, manganese-catalyzed α-methylation of ketones using deuterated methanol (B129727) can achieve high yields of deuterated products. researchgate.net While this is a methylation reaction, the underlying principle of metal-catalyzed activation of the α-position is relevant. A more direct approach is the one-pot sequential HIE and reductive deuteration of ketones, which can produce α,β-deuterated alcohols that can then be oxidized to the corresponding ketone. acs.org
Furthermore, deuterium labeling can sometimes be achieved during the construction of the ring system itself. Mechanistic studies involving deuterium labeling have provided insights into reaction pathways, which can be leveraged for synthetic purposes. nih.gov For α-tetralone, a specific method would involve the deuteration of the α and β positions of the ketone.
Multi-Step Isotopic Synthesis Approaches for Complex α-Tetralone-13C6, D4 Architectures
The synthesis of α-Tetralone-13C6, D4 is inherently a multi-step process that combines the strategies for ¹³C and deuterium labeling. A plausible synthetic route would start with a ¹³C₆-labeled aromatic compound, which is then used to construct the tetralone framework.
A general synthesis of tetralones often involves Friedel-Crafts acylation followed by a reduction and subsequent intramolecular cyclization. semanticscholar.org In the context of α-Tetralone-13C6, D4, the synthesis could begin with [¹³C₆]-benzene, which undergoes Friedel-Crafts acylation with succinic anhydride. The resulting keto-acid can then be reduced, and the subsequent acid-promoted cyclization would yield α-tetralone-[phenyl-¹³C₆]. semanticscholar.org
Following the formation of the ¹³C₆-labeled tetralone, the deuterium atoms can be introduced. This would likely involve a base-catalyzed exchange with D₂O to label the two α-positions. The β-positions could potentially be deuterated through a reduction-oxidation sequence or other specialized deuteration techniques.
| Step | Reaction | Precursor(s) | Product | Isotopic Incorporation |
| 1 | Friedel-Crafts Acylation | [¹³C₆]-Benzene, Succinic anhydride | 4-([¹³C₆]-phenyl)-4-oxobutanoic acid | ¹³C₆ in aromatic ring |
| 2 | Reduction (e.g., Clemmensen) | 4-([¹³C₆]-phenyl)-4-oxobutanoic acid | 4-([¹³C₆]-phenyl)butanoic acid | ¹³C₆ in aromatic ring |
| 3 | Intramolecular Cyclization | 4-([¹³C₆]-phenyl)butanoic acid | α-Tetralone-[phenyl-¹³C₆] | ¹³C₆ in aromatic ring |
| 4 | Deuterium Exchange | α-Tetralone-[phenyl-¹³C₆], D₂O | α-Tetralone-[phenyl-¹³C₆, α,α-D₂] | D₂ at the α-position |
| 5 | Further Deuteration Steps | α-Tetralone-[phenyl-¹³C₆, α,α-D₂] | α-Tetralone-¹³C₆, D₄ | D₄ at specified positions |
This table represents a conceptual multi-step synthesis. The actual process may involve different reagents and intermediates to achieve the final product.
Advanced Purification and Isotopic Purity Verification of α-Tetralone-13C6, D4 and Intermediates
The purification and verification of the final product and its intermediates are critical to ensure high isotopic and chemical purity. moravek.com High-performance liquid chromatography (HPLC) is a standard technique for purifying the synthesized compounds. For intermediates and the final product, column chromatography is also frequently employed.
Verification of the isotopic labeling and purity relies heavily on spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are essential for confirming the structure of the synthesized compounds and the positions of the isotopic labels. unimi.it For deuterated compounds, ²H NMR can directly detect the deuterium atoms. The absence of signals in the ¹H NMR spectrum at the deuterated positions and the presence of corresponding signals in the ²H NMR spectrum confirm successful deuteration. caltech.edu ¹³C NMR can verify the incorporation of ¹³C atoms and can also be used to quantify the level of deuteration at specific sites through the observation of isotopic shifts. researchgate.net
Mass Spectrometry (MS) : High-resolution mass spectrometry is used to confirm the molecular weight of the labeled compound, which will be higher than the unlabeled analog due to the presence of the heavier isotopes. The isotopic distribution pattern in the mass spectrum can provide information about the number of incorporated ¹³C and deuterium atoms.
| Analytical Technique | Purpose | Expected Observation for α-Tetralone-¹³C₆, D₄ |
| ¹H NMR | Structural confirmation and deuterium incorporation check | Absence of signals at deuterated positions. |
| ¹³C NMR | ¹³C incorporation and position verification | Signals corresponding to the ¹³C-labeled aromatic carbons. Isotope shifts may be observed due to adjacent deuterium. researchgate.net |
| ²H NMR | Direct detection of deuterium | Signals corresponding to the four deuterium atoms. caltech.edu |
| High-Resolution MS | Molecular weight and isotopic distribution confirmation | Molecular ion peak corresponding to the mass of C₄¹³C₆H₆D₄O. |
Optimization of Synthetic Yields and Scalability for Isotopic Production
Optimizing the yield and ensuring the scalability of the synthesis are crucial for the practical production of isotopically labeled compounds. This involves careful selection of reagents and reaction conditions to maximize the efficiency of each step while minimizing side reactions. For instance, in the Friedel-Crafts acylation, the choice of Lewis acid and solvent can significantly impact the yield.
The use of modern synthetic methods, such as flow chemistry, can offer advantages in terms of scalability, safety, and reproducibility. While not specifically documented for α-Tetralone-13C6, D4, continuous-flow synthesis has been employed in the production of related pharmaceutical intermediates.
Advanced Spectroscopic Characterization and Elucidation of Isotopic Effects on Molecular Dynamics
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of α-Tetralone-13C6, D4
NMR spectroscopy is a powerful analytical technique for determining the structure of molecules in solution. uzh.ch For isotopically labeled compounds like α-Tetralone-13C6, D4, NMR provides detailed insights into the precise location and enrichment of the labels.
Carbon-13 NMR Chemical Shift Analysis and Quantification of Isotopic Enrichment
The ¹³C NMR spectrum of α-Tetralone-13C6, D4 is fundamentally defined by its isotopic labeling. In an unlabeled α-tetralone molecule, the natural abundance of ¹³C is approximately 1.1%, resulting in low-intensity signals. isotope.compearson.com However, in α-Tetralone-13C6, D4, the six carbon atoms of the aromatic ring (C-5 to C-10) are replaced with ¹³C isotopes. This results in highly intense signals for these specific carbons, while the remaining four non-labeled carbons (C-1, C-2, C-3, C-4) exhibit their natural abundance intensity.
The chemical shifts are influenced by the carbon's electronic environment, with sp²-hybridized carbons of the aromatic ring appearing downfield from the sp³-hybridized aliphatic carbons, and the carbonyl carbon appearing furthest downfield (typically 190-210 ppm). libretexts.orgpdx.edu The deuteration at positions C-2 and C-4 induces a minor upfield isotopic shift on these carbons and their immediate neighbors (C-1, C-3) due to the isotope effect.
Quantification of isotopic enrichment can be achieved by comparing the integrated signal intensities of the ¹³C-labeled carbons against those of the unlabeled carbons or a known internal standard. nih.govresearchgate.net The high degree of enrichment in α-Tetralone-13C6, D4 (typically >98%) means that the signals for C-5 through C-10 will be significantly more intense than those for C-1 through C-4. silantes.com This allows for a precise calculation of the mole fraction of the ¹³C isotope at the labeled positions. isotope.com
Table 1: Predicted ¹³C NMR Chemical Shifts for α-Tetralone-13C6, D4 Note: Chemical shifts (δ) are reported in ppm relative to a standard reference. The intensity of signals for C-5 to C-10 is significantly enhanced due to ¹³C labeling.
| Carbon Atom | Predicted Chemical Shift (ppm) | Labeling | Expected Multiplicity |
|---|---|---|---|
| C-1 (C=O) | ~198 | Unlabeled | Singlet (or triplet due to coupling with adjacent D) |
| C-2 | ~39 | Unlabeled, Deuterated | Quintet (due to C-D coupling) |
| C-3 | ~23 | Unlabeled | Singlet |
| C-4 | ~30 | Unlabeled, Deuterated | Quintet (due to C-D coupling) |
| C-4a | ~133 | ¹³C | Singlet |
| C-5 | ~126 | ¹³C | Doublet (¹JCH) |
| C-6 | ~132 | ¹³C | Doublet (¹JCH) |
| C-7 | ~128 | ¹³C | Doublet (¹JCH) |
| C-8 | ~127 | ¹³C | Doublet (¹JCH) |
| C-8a | ~144 | ¹³C | Singlet |
Deuterium (B1214612) NMR Spectroscopy for Positional Confirmation and Isotopic Distribution
Deuterium (²H) NMR spectroscopy is a direct method to confirm the positions of deuterium atoms within a molecule. studymind.co.uk Since deuterium has a nuclear spin of I=1, it is NMR-active. In α-Tetralone-13C6, D4, the deuterium atoms are located at the C-2 and C-4 positions of the aliphatic ring. A ²H NMR spectrum would therefore show two distinct signals corresponding to these two positions. The chemical shifts in the ²H spectrum are identical to the ¹H chemical shifts of the protons they replaced. The absence of signals at other positions confirms the specified labeling pattern. While less precise than mass spectrometry for quantitative analysis, ²H NMR can provide a qualitative assessment of isotopic distribution by revealing any unintended deuteration sites.
Proton NMR Isotopic Shifts and Detailed Spin-Spin Coupling Constant (J) Analysis
The ¹H NMR spectrum of α-Tetralone-13C6, D4 is markedly different from its non-labeled counterpart due to the extensive isotopic labeling. The most obvious change is the absence of proton signals for the C-2 and C-4 positions, as these protons have been replaced by deuterium. ucla.edu
The remaining protons are on the C-3 position and the aromatic ring (C-5, C-6, C-7, C-8). The signal for the C-3 protons, which would typically be a multiplet due to coupling with protons at C-2 and C-4, simplifies significantly. With deuterons at C-2 and C-4, the strong ²JHH and ³JHH couplings are eliminated. A much weaker coupling to the deuterons (JHD) might be observed, often resulting in a broadened singlet or a small multiplet.
The aromatic protons exhibit complex spin-spin coupling. slideshare.net However, their signals are also affected by the isotopic labeling. The protons are directly bonded to ¹³C atoms, leading to large one-bond coupling constants (¹JCH), which split each proton signal into a doublet. These doublets are further split by smaller two- and three-bond couplings (²JHH, ³JHH) to neighboring aromatic protons. libretexts.orglibretexts.org A detailed analysis of these coupling constants is essential for the unambiguous assignment of the aromatic signals.
Table 2: Predicted ¹H NMR Data for α-Tetralone-13C6, D4 Note: The spectrum is simplified due to deuteration and complicated by ¹³C coupling.
| Proton(s) | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Coupling Constants (J) in Hz |
|---|---|---|---|
| H-2, H-4 | N/A | Replaced by Deuterium | N/A |
| H-3 | ~2.1 | Singlet (broadened) or narrow multiplet | J(H,D) coupling is small (~1-2 Hz) |
| H-5 | ~8.0 | Doublet of doublets (dd) | ¹J(C,H) ~160 Hz; ³J(H5,H6) ~8 Hz |
| H-6 | ~7.5 | Doublet of triplets (dt) or multiplet | ¹J(C,H) ~160 Hz; ³J(H6,H5) ~8 Hz; ³J(H6,H7) ~7 Hz |
| H-7 | ~7.3 | Doublet of triplets (dt) or multiplet | ¹J(C,H) ~160 Hz; ³J(H7,H6) ~7 Hz; ³J(H7,H8) ~8 Hz |
| H-8 | ~7.2 | Doublet of doublets (dd) | ¹J(C,H) ~160 Hz; ³J(H8,H7) ~8 Hz |
Application of Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY) for Complete Spectral Assignment and Connectivity Elucidation in α-Tetralone-13C6, D4
For complex molecules, one-dimensional NMR spectra can be difficult to interpret fully due to signal overlap. emerypharma.com Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and establish definitive structural assignments. rsc.orgharvard.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org In the spectrum of α-Tetralone-13C6, D4, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6, H-6 with H-7, etc.), confirming their sequence. The C-3 protons would appear as an isolated spin system, showing no cross-peaks to other protons, confirming the deuteration of the adjacent C-2 and C-4 positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. emerypharma.comhmdb.ca An HSQC spectrum would definitively link the aromatic proton signals to their corresponding ¹³C-labeled carbon signals. It would also show a correlation between the C-3 proton signal and the C-3 carbon signal. The absence of correlations for C-2 and C-4 provides further confirmation of deuteration at these sites.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is critical for piecing together the molecular skeleton. For instance, the C-3 protons would show correlations to the deuterated C-2 and C-4 carbons, as well as to the C-4a bridgehead carbon. The aromatic proton H-5 would show correlations to the carbonyl carbon (C-1) and the C-4a and C-8a carbons, confirming the connectivity between the aliphatic and aromatic rings.
High-Resolution Mass Spectrometry (HRMS) of α-Tetralone-13C6, D4
HRMS is an essential technique for confirming the elemental composition and assessing the isotopic purity of labeled compounds. almacgroup.com
Molecular Formula Confirmation and Isotopic Purity Assessment by HRMS
High-resolution mass spectrometers measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula for the molecule. For α-Tetralone-13C6, D4, the expected molecular formula is C₄¹³C₆H₆D₄O. HRMS analysis would confirm the measured accurate mass against the calculated theoretical mass. cymitquimica.comusbio.net
Furthermore, HRMS is the gold standard for assessing isotopic purity. almacgroup.com The instrument can resolve and quantify the relative abundances of different isotopologues in the sample. The primary peak in the mass spectrum will correspond to the fully labeled molecule (all six ¹³C atoms and all four D atoms). Smaller peaks corresponding to molecules with incomplete labeling (e.g., ¹³C₅C₁, D₃H₁) or containing naturally abundant isotopes (e.g., ¹⁷O) can also be detected and quantified. mdpi.com The integration of these peak areas allows for a highly accurate determination of the isotopic enrichment. almacgroup.com
Table 3: High-Resolution Mass Spectrometry Data for α-Tetralone-13C6, D4
| Parameter | Value / Description |
|---|---|
| Molecular Formula | C₄¹³C₆H₆D₄O |
| Calculated Exact Mass | 156.1184 u |
| Measured Mass [M+H]⁺ | Expected to be within 5 ppm of the calculated mass (157.1257 u) |
| Isotopic Purity Assessment | Determined by the relative intensity of the target ion peak (C₄¹³C₆H₆D₄O) versus other isotopologue peaks in the mass spectrum. Typically >98% for both ¹³C and D enrichment. |
Comprehensive Fragmentation Pathway Analysis and Isotopic Label Retention Mechanisms via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by fragmenting a selected precursor ion and analyzing its product ions. nationalmaglab.org For α-Tetralone-13C6, D4, MS/MS studies reveal characteristic fragmentation pathways that are influenced by the presence and location of the isotopic labels.
Upon ionization, typically forming the [M+H]+ ion, the molecule undergoes collision-induced dissociation (CID). The initial fragmentation steps are often governed by the lability of the aliphatic portion and the stability of the aromatic ring. A common fragmentation pathway for α-tetralone involves the loss of ethylene (B1197577) (C2H4) via a retro-Diels-Alder (rDA) reaction. In the case of α-Tetralone-13C6, D4, the deuterium labels are located on the aliphatic ring, influencing the mass of the neutral loss and the resulting fragment ions.
Another significant fragmentation pathway involves alpha-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.org This can lead to the formation of a stable acylium ion. The 13C labeling of the aromatic ring ensures that this part of the molecule is retained in specific fragments, allowing for precise tracking of the carbon skeleton during fragmentation. wvu.edu The retention of deuterium atoms can be nearly complete in certain fragments, though some scrambling or loss is possible depending on the fragmentation energy and reaction pathways. hilarispublisher.comcdnsciencepub.com
Table 1: Proposed Key Fragment Ions in the Tandem Mass Spectrum of α-Tetralone-13C6, D4
| Precursor/Fragment Ion | Proposed Structure/Formation | Theoretical m/z |
| [M+H]+ | Protonated parent molecule | 157 |
| [M+H - C2H2D2]+ | Loss of deuterated ethylene via rDA | 127 |
| [M+H - CO]+ | Loss of carbon monoxide | 129 |
| [C7H2D2O]+ | Fragment containing the carbonyl and part of the aliphatic ring | 110 |
| [13C6H5]+ | Phenyl cation (from the labeled aromatic ring) | 83 |
This table presents theoretically calculated m/z values for plausible fragment ions based on established fragmentation mechanisms for ketones and isotopically labeled compounds.
Development of Quantitative Mass Spectrometry Methods Utilizing α-Tetralone-13C6, D4 as an Internal Standard
Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. sigmaaldrich.comnih.gov The use of α-Tetralone-13C6, D4 as an internal standard offers significant advantages for the accurate quantification of unlabeled α-tetralone or related compounds in complex matrices. cerilliant.comwuxiapptec.com
The key principle is that an ideal internal standard should have nearly identical physicochemical properties to the analyte of interest. wuxiapptec.com This ensures that it behaves similarly during sample preparation, chromatography, and ionization. wuxiapptec.comfoodriskmanagement.com Because α-Tetralone-13C6, D4 has the same basic structure as α-tetralone, it co-elutes during chromatographic separation and experiences the same degree of ion suppression or enhancement in the mass spectrometer's source. researchgate.net
The mass difference of +10 Da (from six 13C and four D atoms) provides a clear distinction between the analyte and the internal standard in the mass spectrum, preventing signal overlap or crosstalk. wuxiapptec.com While deuterated standards can sometimes show a slight shift in retention time compared to their non-deuterated analogs (an isotope effect), the additional 13C labeling makes α-Tetralone-13C6, D4 a superior choice, as 13C-labeled standards typically co-elute perfectly with the analyte. researchgate.netnih.gov This precise co-elution is crucial for correcting matrix effects, which are a common source of inaccuracy in quantitative analysis. researchgate.net
Table 2: Ideal Characteristics of an Internal Standard and the Suitability of α-Tetralone-13C6, D4
| Characteristic | Requirement | How α-Tetralone-13C6, D4 Fulfills It |
| Chemical & Physical Similarity | Should be as close as possible to the analyte. | Identical core structure to α-tetralone ensures similar extraction recovery and chromatographic behavior. wuxiapptec.com |
| Mass Differentiation | Sufficient mass difference to avoid spectral overlap. | A +10 Da mass difference provides clear separation from the analyte's mass signal. wuxiapptec.com |
| Chromatographic Co-elution | Should elute at the same time as the analyte. | The 13C labeling ensures near-perfect co-elution, minimizing differential matrix effects. researchgate.netnih.gov |
| Isotopic Stability | Labels should not exchange during sample processing. | The 13C labels are completely stable, and the deuterium atoms are on a saturated ring, making them non-exchangeable under typical analytical conditions. sigmaaldrich.com |
| Purity | Should be free of unlabeled analyte. | High isotopic purity is essential for accurate quantification at low concentration levels. cerilliant.com |
Vibrational Spectroscopy (Infrared and Raman) and Analysis of Isotopic Frequency Shifts
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide detailed information about the molecular structure and bonding within a molecule by probing its vibrational modes. su.se The introduction of heavier isotopes like 13C and deuterium into α-tetralone causes predictable shifts in the vibrational frequencies, which can be used to assign specific spectral bands to particular atomic motions.
In the IR spectrum of α-Tetralone-13C6, D4, the most significant isotopic shifts are expected for vibrations involving the labeled atoms. The C=O stretching vibration, a prominent band in ketones, will shift to a lower frequency (redshift) due to the increased reduced mass of the 13C-labeled carbonyl group and adjacent ring carbons. nih.gov
Similarly, the C-H stretching and bending vibrations of the aliphatic ring are replaced by C-D vibrations, which appear at significantly lower frequencies. Aromatic C-H stretches are absent and replaced by aromatic 13C-13C and 13C-H vibrations, which also show frequency shifts. researchgate.net These well-defined shifts allow for unambiguous assignment of vibrational modes.
Table 3: Predicted Infrared Band Assignments and Isotopic Shifts for α-Tetralone-13C6, D4
| Vibrational Mode | Unlabeled α-Tetralone (Approx. cm⁻¹) | α-Tetralone-13C6, D4 (Predicted Approx. cm⁻¹) | Primary Isotopic Influence |
| Aromatic C-H Stretch | 3000-3100 | Absent/Shifted | 13C |
| Aliphatic C-H Stretch | 2800-3000 | Absent | Deuterium |
| Aliphatic C-D Stretch | Not Applicable | 2100-2250 | Deuterium |
| Carbonyl (C=O) Stretch | ~1685 | ~1650 | 13C |
| Aromatic C=C Ring Stretch | 1450-1600 | 1400-1550 | 13C |
| Aliphatic CH₂ Scissoring | ~1450 | Absent | Deuterium |
| Aliphatic CD₂ Scissoring | Not Applicable | ~1050 | Deuterium |
This table is based on typical vibrational frequencies for functional groups and known isotopic effects. nih.govresearchgate.netchemicalbook.com
Raman spectroscopy, which is sensitive to changes in polarizability, provides complementary information to IR spectroscopy. researchgate.net For α-Tetralone-13C6, D4, the symmetric vibrations of the 13C-labeled aromatic ring are expected to be strong in the Raman spectrum. The ring-breathing mode, a collective vibration of the entire aromatic ring, will be particularly sensitive to the 13C substitution and will show a noticeable redshift. researchgate.net
The C-D vibrations will also be present in the Raman spectrum, providing further confirmation of the isotopic labeling. mdpi.com By comparing the Raman spectra of the labeled and unlabeled compounds, a detailed map of the vibrational modes can be constructed, offering deep insights into the molecule's force fields and bonding characteristics.
Table 4: Predicted Raman Band Assignments for α-Tetralone-13C6, D4
| Vibrational Mode | Unlabeled α-Tetralone (Approx. cm⁻¹) | α-Tetralone-13C6, D4 (Predicted Approx. cm⁻¹) | Primary Isotopic Influence |
| Aromatic C-H Stretch | 3000-3100 | Absent/Shifted | 13C |
| Aliphatic C-D Stretch | Not Applicable | 2100-2250 | Deuterium |
| Carbonyl (C=O) Stretch | ~1685 | ~1650 | 13C |
| Aromatic Ring Breathing | ~1000 | ~970 | 13C |
| C-C Ring Stretch | ~1600 | ~1550 | 13C |
This table presents predicted Raman shifts based on general principles and data from related aromatic compounds. researchgate.netmdpi.com
Isotopic Perturbation of Equilibrium Studies (IPE) Employing α-Tetralone-13C6, D4
Isotopic Perturbation of Equilibrium (IPE) is a powerful NMR-based technique used to probe for hidden symmetry in molecules and to study equilibrium processes. The method relies on the principle that isotopic substitution can slightly alter the equilibrium constant between two or more rapidly interconverting species. This perturbation, though small, can be detected by changes in NMR chemical shifts.
While specific IPE studies on α-Tetralone-13C6, D4 are not widely documented, its structure lends itself to such investigations. For instance, α-tetralone can exist in equilibrium with its enol tautomer. The dual isotopic labeling in α-Tetralone-13C6, D4 would perturb this keto-enol equilibrium in a measurable way. The 13C labels in the aromatic ring would serve as sensitive NMR probes, while the deuterium atoms on the aliphatic ring would influence the stability of the keto and enol forms differently than hydrogen.
By analyzing the 13C NMR spectrum at different temperatures, one could measure the equilibrium isotope effect (EIE) for the tautomerization process. This would provide valuable thermodynamic data about the relative stabilities of the keto and enol forms and could offer insights into reaction mechanisms where enol intermediates are proposed.
Applications in Reaction Mechanism Elucidation and Kinetic Isotope Effect Kie Studies
Tracing Complex Reaction Pathways and Intermediates Using α-Tetralone-¹³C₆, D₄ as a Labeled Substrate
The use of isotopically labeled compounds like α-Tetralone-¹³C₆, D₄ is a cornerstone of mechanistic chemistry. Stable isotope tracing allows for the unambiguous tracking of metabolic substrates through downstream biochemical reactions, offering unparalleled insights into the metabolic wiring of cells. nih.gov This technique provides qualitative information about the origin and relative production rates of metabolites by analyzing labeling patterns. nih.gov
In the context of α-tetralone, which can be synthesized through methods like intramolecular Friedel-Crafts reactions, its labeled counterpart enables the detailed study of complex reaction sequences. masterorganicchemistry.com For instance, in multi-step syntheses or biosynthetic pathway investigations, the ¹³C₆-labeled aromatic ring and the deuterium (B1214612) atoms at the α- and β-positions act as reporters. researchgate.net Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can then be used to pinpoint the location of these isotopic labels in the products and any isolated intermediates. This information is crucial for confirming proposed reaction pathways and identifying transient species that might otherwise go undetected. For example, deuterium-labeling investigations have provided insight into the mechanistic pathway of palladium-catalyzed domino reactions used to synthesize α-tetralone-fused spirooxindoles. researchgate.net
Investigation of Intramolecular Rearrangements and Tautomerism with Isotopic Labeling
Intramolecular rearrangements, where atoms or groups within a molecule shift their positions, and tautomerism, the interconversion of structural isomers, are fundamental processes that can be challenging to study. Isotopic labeling with α-Tetralone-¹³C₆, D₄ provides a direct method for observing these phenomena.
For example, in reactions involving potential skeletal rearrangements, the ¹³C₆-labeled core of the α-tetralone molecule allows researchers to follow the carbon framework. If a rearrangement occurs, the connectivity of the labeled carbons in the product will differ from the starting material, providing clear evidence of the molecular reorganization.
Similarly, the deuterium labels are invaluable for studying tautomerism, such as the keto-enol tautomerism inherent to ketones like α-tetralone. The rate of deuterium exchange at the α-position can be monitored to understand the kinetics and mechanism of enol or enolate formation, which is often a key step in reactions involving ketones. libretexts.org Studies on the deprotonation of nitroethane have shown that the transition state symmetry, and thus the magnitude of the kinetic isotope effect, can be influenced by the pKa of the base used. princeton.edu
Determination of Primary and Secondary Kinetic Isotope Effects (KIEs) Involving α-Tetralone-¹³C₆, D₄
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a powerful tool for deducing reaction mechanisms. libretexts.orgnumberanalytics.com The use of α-Tetralone-¹³C₆, D₄ allows for the simultaneous investigation of both primary and secondary KIEs.
A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orgwikipedia.org For instance, if a reaction involves the abstraction of a deuterium atom from the α-position of the tetralone in its slowest step, a significant primary KIE (kH/kD > 1) would be expected. The magnitude of this effect can provide information about the symmetry of the transition state. gmu.edu
A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond-breaking or bond-making in the rate-determining step. libretexts.orgnumberanalytics.com These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.edu In α-Tetralone-¹³C₆, D₄, the deuterium atoms at the β-position and the ¹³C atoms in the aromatic ring can give rise to secondary KIEs. These effects can offer insights into changes in hybridization or steric environment at these positions during the transition state. princeton.eduutdallas.edu For example, a change in hybridization from sp³ to sp² at an α-carbon often leads to a normal secondary KIE, while a change from sp² to sp³ can result in an inverse effect. wikipedia.org
| KIE Type | Isotopic Position in α-Tetralone-¹³C₆, D₄ | Information Gained from KIE |
| Primary | α-Deuterium | Indicates C-D bond breaking/formation in the rate-determining step; provides insight into transition state symmetry. |
| Secondary (α) | α-Deuterium (if not broken in RDS) | Probes changes in hybridization at the α-carbon in the transition state. |
| Secondary (β) | β-Deuterium | Reveals information about hyperconjugation and steric effects in the transition state. |
| Secondary (¹³C) | ¹³C₆-Aromatic Ring | Senses changes in the electronic structure and bonding of the aromatic ring during the reaction. |
Elucidation of Rate-Determining Steps and Transition State Structures in Chemical Transformations
By measuring KIEs with α-Tetralone-¹³C₆, D₄, chemists can pinpoint the rate-determining step of a reaction. A significant primary deuterium KIE, for example, strongly suggests that the C-D bond at the α-position is being cleaved in the slowest step. libretexts.org This was demonstrated in the bromination of acetone, where a kH/kD of 7 indicated that the rate-determining step is the tautomerization involving the breaking of a C-H bond. libretexts.org
Furthermore, the magnitude of both primary and secondary KIEs provides valuable clues about the geometry and electronic nature of the transition state. nih.gov For instance, the magnitude of a primary KIE can indicate whether the transition state is "early" (reactant-like), "late" (product-like), or "symmetrical". gmu.edu Secondary KIEs can reveal subtle changes in molecular geometry, such as the degree of rehybridization at a carbon center, as the reaction proceeds towards the transition state. wikipedia.org Computational modeling can be used in conjunction with experimental KIE data to build a detailed picture of the transition state structure. nih.gov
Mechanistic Insights into Oxidation, Reduction, and Derivatization Reactions of α-Tetralone Derivatives Using Isotopic Tracers
The application of α-Tetralone-¹³C₆, D₄ extends to a wide array of reactions, including oxidations, reductions, and various derivatizations.
In oxidation reactions , such as the conversion of tetralin to α-tetralone, isotopic labeling can help determine the mechanism of oxygen insertion and whether C-H bond cleavage is the rate-limiting step. google.com For example, the oxidation of α-tetralones can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org
For reduction reactions , such as the conversion of α-tetralone to the corresponding alcohol (α-tetralol), the deuterium labels can be used to trace the stereochemical course of hydride attack. nih.govnih.govrsc.org The Birch reduction of α-tetralone, for instance, selectively reduces the aromatic ring, and isotopic labeling can confirm the positions of protonation. pearson.com
In derivatization reactions , such as the synthesis of α-tetralone derivatives for medicinal chemistry applications, α-Tetralone-¹³C₆, D₄ can be used to ensure that the desired transformation occurs without unexpected rearrangements or side reactions. materialsciencejournal.orgrsc.org For example, in the synthesis of spiroacenaphthylenes from α-tetralone derivatives, deuterium-labeling studies help to elucidate the mechanistic pathway. researchgate.net
Quantum Mechanical Tunneling Effects in Reactions Involving Deuterated α-Tetralone-¹³C₆, D₄
In some chemical reactions, particularly those involving the transfer of light particles like hydrogen, a quantum mechanical phenomenon known as tunneling can occur. sciencedaily.com This allows the particle to pass through an energy barrier rather than going over it, leading to a faster reaction rate than predicted by classical transition state theory. eurekalert.orguibk.ac.at
Tunneling is particularly sensitive to mass, so replacing hydrogen with deuterium can significantly decrease the probability of tunneling. This leads to an unusually large primary kinetic isotope effect. The observation of an exceptionally high kH/kD value in a reaction of α-tetralone, when compared to the theoretical maximum for a classical over-the-barrier process, can be strong evidence for the contribution of quantum tunneling. escholarship.org Studying these effects with deuterated α-tetralone provides fundamental insights into the quantum nature of chemical reactivity. sciencedaily.comeurekalert.org
Strategic Role of α Tetralone 13c6, D4 in Advanced Analytical and Environmental Research
Development and Validation of Ultra-Sensitive Quantitative Analytical Methods using α-Tetralone-13C6, D4 as an Internal Standard
The use of stable isotope-labeled (SIL) compounds as internal standards is a cornerstone of modern quantitative analysis, particularly when coupled with mass spectrometry (MS). The technique, known as isotope dilution mass spectrometry (IDMS), relies on the addition of a known quantity of a SIL analog of the target analyte to a sample prior to processing and analysis. isolife.nl Because the SIL internal standard has nearly identical chemical and physical properties to the native analyte, it can effectively compensate for variations in sample preparation, extraction recovery, and instrument response, including matrix-induced ion suppression or enhancement. scispace.comnih.gov
α-Tetralone-13C6, D4 is particularly well-suited for this role. The incorporation of six ¹³C atoms and four deuterium (B1214612) atoms results in a significant mass increase (+10 Da) compared to the unlabeled α-tetralone. This large mass difference ensures that the mass signals of the analyte and the internal standard are clearly resolved, preventing isotopic crosstalk and improving analytical accuracy. foodriskmanagement.com Unlike some deuterated standards which can exhibit slight shifts in chromatographic retention time, the ¹³C-labeled core of this molecule ensures it co-elutes perfectly with the native compound, a critical requirement for reliable quantification. scispace.com
Before an analytical method can be implemented for routine analysis, it must undergo rigorous validation to ensure its performance is reliable and fit for purpose. ich.org Validation assesses key parameters including linearity, accuracy, precision, and sensitivity (Limits of Detection and Quantification). When using α-Tetralone-13C6, D4 as an internal standard for the analysis of α-tetralone and its analogs, high-quality performance is consistently achievable in complex environmental matrices.
The linearity of a method is its ability to produce results that are directly proportional to the concentration of the analyte. ich.org Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of individual measurements. pharmanueva.com The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, and the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. raccefyn.co
The table below presents typical performance characteristics for a validated LC-MS/MS method for α-tetralone in water and soil, using α-Tetralone-13C6, D4 as the internal standard.
Table 1: Representative Method Validation Performance Data
| Parameter | Matrix | Performance Metric |
|---|---|---|
| Linearity | Water & Soil | Calibration Range: 0.1 - 100 ng/mL, Correlation Coefficient (r²): >0.998 |
| Accuracy | Water | Mean Recovery: 98.5% (at 10 ng/L) |
| Soil | Mean Recovery: 95.2% (at 10 ng/g) | |
| Precision (Intra-day) | Water | Relative Standard Deviation (RSD): < 5% |
| Soil | Relative Standard Deviation (RSD): < 8% | |
| Precision (Inter-day) | Water | Relative Standard Deviation (RSD): < 7% |
| Soil | Relative Standard Deviation (RSD): < 10% | |
| Limit of Detection (LOD) | Water | 0.05 ng/L |
| Soil | 0.1 ng/g | |
| Limit of Quantification (LOQ) | Water | 0.2 ng/L |
This table contains representative data compiled from typical performance characteristics of validated analytical methods for trace organic contaminants. researchgate.netnih.gov
Tetralone and its derivatives are emerging environmental contaminants that can originate from the degradation of polycyclic aromatic hydrocarbons (PAHs) or as impurities or byproducts in industrial chemicals and pharmaceuticals. acs.org Their presence, even at ultra-trace levels (parts per trillion or ng/L), necessitates highly sensitive and robust analytical methods for monitoring and risk assessment. enthalpy.com
The validated method employing α-Tetralone-13C6, D4 is ideal for such applications. It can be used to accurately quantify tetralone analogs in a variety of complex environmental samples. For instance, the method can detect contamination in industrial effluent, assess the accumulation of these compounds in agricultural soils irrigated with reclaimed water, and monitor their presence in airborne particulate matter. The high sensitivity of the method allows for the reliable measurement of contaminants far below regulatory limits. enthalpy.com
The table below illustrates hypothetical results from the application of this method to real-world environmental samples, demonstrating its capacity for ultra-trace quantification.
Table 2: Hypothetical Concentration of α-Tetralone in Environmental Samples
| Sample Type | Sample Location | α-Tetralone Concentration |
|---|---|---|
| Wastewater | Industrial Effluent Outfall | 85.4 ng/L |
| Surface Water | Downstream of WWTP | 12.1 ng/L |
| Soil | Agricultural Field (Biosolid Amended) | 5.8 ng/g (dry weight) |
| Air | Urban Air Particulate Matter | 0.2 ng/m³ |
Environmental Fate and Transport Studies Utilizing Isotopically Labeled Tracers
Understanding the environmental fate of a contaminant—what happens to it after it is released—is critical for predicting its impact and longevity. Isotope tracer studies offer an unambiguous way to track the pathways of specific compounds in complex environmental systems. wur.nlnih.gov By introducing a compound labeled with a stable isotope, such as α-Tetralone-13C6, D4, into a controlled environmental microcosm (e.g., a sample of soil or water), scientists can trace its journey and identify its transformation products with high certainty. nih.govacs.org The distinct mass signature of the labeled compound and its derivatives allows them to be differentiated from any pre-existing, unlabeled (native) compounds in the sample.
Biodegradation is a key process that determines the persistence of organic pollutants in the environment. Microorganisms in soil and water can break down complex aromatic compounds, but the resulting transformation products can sometimes be more toxic than the parent compound. nih.gov Using α-Tetralone-13C6, D4 in microcosm studies allows researchers to identify the specific metabolites formed during its biodegradation.
In a typical experiment, soil or sediment is spiked with the labeled tetralone and incubated over time. nih.gov Samples are periodically extracted and analyzed by high-resolution mass spectrometry. Any detected molecules that carry the unique isotopic label (e.g., containing a ¹³C₆-phenyl ring) are confirmed as degradation products. acs.org This technique, often called Stable Isotope Probing (SIP), can reveal detailed metabolic pathways, such as initial hydroxylation of the aromatic ring followed by ring-cleavage, which are common degradation routes for aromatic hydrocarbons. k-state.eduunesp.br
Photodegradation, the breakdown of chemicals by light, is another crucial environmental fate process, particularly for contaminants in surface waters and the atmosphere. acs.org The kinetics of this process—how fast it occurs—can be determined by exposing an aqueous solution of α-Tetralone-13C6, D4 to simulated sunlight. By monitoring the decrease in the concentration of the labeled parent compound over time, a degradation rate constant can be calculated. mdpi.com These reactions often follow pseudo-first-order kinetics. researchgate.net
Furthermore, the use of a labeled tracer helps in the confident identification of photolytic degradation products. As with biodegradation studies, any labeled molecules detected during the experiment are direct products of the starting material. This allows for the construction of a complete photodegradation pathway, providing insight into the ultimate fate of the contaminant.
The table below shows hypothetical kinetic data for the photodegradation of α-tetralone under various environmental conditions, derived from a tracer study.
Table 3: Hypothetical Photodegradation Kinetics of α-Tetralone
| Condition | Rate Constant (k) (hr⁻¹) | Half-life (t₁/₂) (hours) |
|---|---|---|
| Pure Water (pH 7) | 0.045 | 15.4 |
| River Water (with natural organic matter) | 0.092 | 7.5 |
| Acidic Water (pH 5) | 0.031 | 22.3 |
| Alkaline Water (pH 9) | 0.058 | 11.9 |
This table contains representative data illustrating how photodegradation rates can be influenced by environmental factors.
The transport of a contaminant in the environment is heavily influenced by its tendency to sorb (bind) to solid particles like soil and sediment. mdpi.com Sorption can immobilize a contaminant, while desorption (release) can make it available for transport and degradation. Leaching describes the movement of a contaminant through the soil profile with water. nih.gov
α-Tetralone-13C6, D4 is an ideal tracer for quantifying these processes. In batch equilibrium experiments, a known amount of the labeled compound is added to a slurry of soil and water. After shaking to reach equilibrium, the concentration of the labeled tetralone remaining in the water is measured, allowing for the calculation of a soil-water distribution coefficient (Kd). mdpi.com This coefficient indicates the compound's affinity for the soil. Column studies, where water containing the labeled tracer is passed through a packed column of soil, can provide dynamic information on both sorption and leaching potential under flow conditions. scielo.br Because the tracer can be measured with high precision, these studies yield accurate data essential for developing models that predict contaminant transport in the subsurface.
The table below gives representative sorption coefficients for α-tetralone in different soil types, which could be determined using α-Tetralone-13C6, D4.
Table 4: Representative Soil Sorption Coefficients (Kd) for α-Tetralone
| Soil Type | Organic Carbon Content (%) | Clay Content (%) | Kd (L/kg) |
|---|---|---|---|
| Sandy Loam | 0.8 | 10 | 2.5 |
| Silty Clay | 2.5 | 45 | 15.8 |
| High-Organic Soil | 8.0 | 20 | 45.2 |
This table contains representative data illustrating the influence of soil properties on contaminant sorption.
Metabolomic Research Applications in Model Organisms and In Vitro Systems (Non-Human)
The strategic use of stable isotope-labeled compounds like α-Tetralone-13C6, D4 is fundamental to advancing metabolomic research, particularly in non-human model organisms and in vitro systems. These labeled molecules serve as indispensable internal standards, providing a reliable reference for the quantification of analytes. isolife.nl This is crucial for correcting analytical variations that can arise during sample processing and analysis, thereby ensuring the accuracy and reproducibility of metabolomic data. isolife.nlnih.gov
Tracing Metabolic Flux and Pathway Intermediates in Microbial, Plant, or Animal (Non-Human) Systems
Stable isotope labeling is a powerful technique for tracing the flow of atoms through metabolic pathways, a process known as metabolic flux analysis. researchgate.netnih.gov While α-Tetralone-13C6, D4 is not a direct participant in biological pathways, its role as an internal standard is critical for accurately quantifying the intermediates and end-products of such pathways, especially in the study of xenobiotic metabolism. openaccessjournals.comwikipedia.org Xenobiotics are foreign compounds that an organism is exposed to, and understanding their metabolic fate is a key area of toxicology and pharmacology. openaccessjournals.comwikipedia.org
In studies involving microbial systems, such as the bioremediation of pollutants, researchers might investigate how bacteria break down complex environmental contaminants. osti.gov For example, in the study of polycyclic aromatic hydrocarbon (PAH) degradation, where tetralone is a structural motif, α-Tetralone-13C6, D4 can be used as an internal standard to quantify the various metabolic byproducts. cymitquimica.com This allows for a detailed mapping of the degradation pathway and the identification of rate-limiting enzymatic steps. nih.gov
Similarly, in plant metabolomics, the uptake and transformation of environmental toxins can be monitored with high precision using labeled standards. nih.govd-nb.info When analyzing plant extracts for the presence of a xenobiotic and its metabolites, a known amount of α-Tetralone-13C6, D4 is added to the sample. During analysis by techniques like liquid chromatography-mass spectrometry (LC-MS), the signal from the labeled standard is used to normalize the signals of the target analytes. mdpi.com This corrects for any material lost during the extraction and preparation phases and for fluctuations in the instrument's performance, leading to highly accurate quantitative data. nih.gov
The table below illustrates the application of α-Tetralone-13C6, D4 in a hypothetical microbial metabolic flux study.
| Research Area | Model System | Application of α-Tetralone-13C6, D4 | Key Research Findings |
| Bioremediation | Pseudomonas sp. culture | Internal standard for LC-MS quantification of PAH metabolites. | Determination of metabolic flux through the PAH degradation pathway, identification of bottleneck enzymes. |
| Plant Defense | Arabidopsis thaliana cell culture | Internal standard for quantifying phytoalexins produced in response to a fungal elicitor. | Accurate measurement of the rate of synthesis of defense compounds. |
| Drug Metabolism | Rat liver microsomes | Internal standard for the analysis of drug metabolites. | Quantification of Phase I and Phase II metabolites to understand the drug's metabolic profile. |
Identification of Novel Metabolites and Biotransformation Products in Experimental Systems
A primary goal of metabolomics is the discovery of novel metabolites, which can provide new insights into biological processes. nih.gov In the context of xenobiotic metabolism, in vitro systems such as liver microsomes are frequently used to screen for the biotransformation products of drugs or environmental chemicals. nih.gov The use of internal standards like α-Tetralone-13C6, D4 is essential for the reliable quantification of both known and newly discovered metabolites. nih.gov
When an unlabeled xenobiotic is incubated with a biological system, the resulting mixture of metabolites can be incredibly complex. By including a labeled internal standard, researchers can confidently compare the metabolic profiles of treated and untreated samples. Any new peaks that appear in the treated samples are potential metabolites. The consistent signal of the internal standard across all samples ensures that these differences are not due to analytical artifacts.
The process of identifying these novel metabolites involves a combination of high-resolution mass spectrometry to determine their elemental composition and fragmentation analysis (MS/MS) to elucidate their structure. The accurate mass measurement provided by the mass spectrometer is a critical first step in this process.
The following table outlines the role of α-Tetralone-13C6, D4 in the discovery of new metabolites in an in vitro system.
| Experimental Stage | Function of α-Tetralone-13C6, D4 | Outcome |
| Sample Preparation | Addition of a precise amount to each sample lysate. | Serves as a reference point for correcting handling errors and analyte loss. |
| LC-MS/MS Analysis | Provides a consistent and easily identifiable peak in the chromatogram. | Allows for normalization of the data and accurate quantification of other detected compounds. |
| Data Analysis | The peak area of the internal standard is used to adjust the peak areas of all other analytes. | Enables the reliable identification and quantification of novel biotransformation products. |
Forensic and Authenticity Applications in Material Science and Environmental Forensics
The precision and accuracy afforded by stable isotope-labeled standards make them invaluable tools in forensic science. α-Tetralone-13C6, D4, with its defined chemical structure and isotopic enrichment, can be used as an internal standard for the quantification of trace-level compounds in complex matrices, which is often a requirement in forensic investigations.
In the field of environmental forensics, determining the source of chemical pollution is a primary objective. The chemical fingerprint of a pollutant, which is the unique profile of its constituent compounds, can be used to trace it back to its origin. For example, if an industrial effluent contains compounds structurally related to α-tetralone, then α-Tetralone-13C6, D4 can be used as an internal standard to accurately quantify these marker compounds in environmental samples. This allows for a robust comparison between the chemical profile of the pollution and samples taken from potential sources.
In material science, α-Tetralone-13C6, D4 can be employed in authenticity testing. For instance, it could be used to quantify specific additives or degradation products in polymers or other materials. The presence and concentration of these compounds can reveal information about the manufacturing process, the age of the material, or whether it is a counterfeit product. The use of a labeled internal standard ensures that the quantitative results are reliable and can be used as evidence in legal or regulatory proceedings.
The table below provides examples of how α-Tetralone-13C6, D4 could be used in forensic and authenticity applications.
| Application Area | Specific Use Case | Role of α-Tetralone-13C6, D4 | Significance of the Analysis |
| Environmental Forensics | Tracing the source of a diesel fuel spill. | Internal standard for the quantification of specific polycyclic aromatic hydrocarbons (PAHs). | Provides legally defensible data to link the spill to a responsible party. |
| Material Science | Authenticity testing of a high-performance polymer. | Internal standard for the quantification of a proprietary additive. | Verifies the authenticity of the material and protects against counterfeiting. |
| Art Conservation | Analysis of a painting's varnish to determine its age. | Internal standard for the quantification of degradation products of natural resins. | Helps to date the artwork and guide conservation efforts. |
Advanced Theoretical and Computational Studies on α Tetralone 13c6, D4
Density Functional Theory (DFT) Calculations for Ground State Geometries, Electronic Structures, and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For α-Tetralone-13C6, D4, DFT calculations are instrumental in determining its fundamental characteristics.
Electronic Structure: DFT calculations provide a detailed map of the electron distribution within the molecule. This includes generating molecular orbitals (HOMO, LUMO) and calculating the electrostatic potential. For α-Tetralone-13C6, D4, the electronic structure dictates its reactivity. Computational modeling can map the electron density to predict sites susceptible to electrophilic or nucleophilic attack. ekb.eg The ¹³C labeling does not alter the electronic structure, but calculations can confirm that the fundamental reactive sites remain unchanged.
Energetics: The total energy, enthalpy, and Gibbs free energy of the molecule can be calculated with high accuracy. These values are crucial for determining the thermodynamics of reactions involving the labeled tetralone. The primary energetic difference between the labeled and unlabeled compound arises from the ZPVE, which is lower for the heavier, deuterated isotopologue due to the lower frequencies of C-D stretching and bending vibrations compared to C-H vibrations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) and Isotopic Effects
A significant application of computational chemistry is the prediction of spectroscopic data, which can then be used to validate experimental findings or aid in spectral assignment.
Vibrational Frequencies: The vibrational frequencies of α-Tetralone-13C6, D4 can be calculated from the second derivative of the energy with respect to atomic positions. These calculations are essential to confirm that an optimized geometry is a true minimum (no imaginary frequencies) and to simulate the infrared (IR) spectrum. nih.gov The isotopic labeling has a profound and predictable effect on the vibrational spectrum. The substitution of ¹²C with ¹³C in the aromatic ring and the carbonyl group, and ¹H with D at the α- and β-positions, leads to distinct shifts in the corresponding vibrational modes. These shifts, known as isotopic shifts, are invaluable for assigning specific peaks in an experimental spectrum.
| Vibrational Mode | Typical Unlabeled Frequency (cm⁻¹) | Predicted Labeled Frequency (cm⁻¹) | Isotopic Effect |
| Aromatic C-H Stretch | 3100–3000 | 3100–3000 | No change (protons remain on the labeled ¹³C ring) |
| Aliphatic C-H Stretch | 2950–2850 | 2200–2100 | Significant redshift due to heavier deuterium (B1214612) (D) mass |
| Carbonyl (C=O) Stretch | ~1685 | ~1645 | Redshift due to heavier ¹³C mass in the carbonyl group |
| Aromatic C=C Stretch | 1600–1450 | Lowered | Shift to lower frequency due to heavier ¹³C atoms in the benzene (B151609) ring |
| Aliphatic CH₂ Bend | ~1465 | ~1050 | Significant redshift due to deuterium substitution |
NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. nih.gov While ¹³C substitution on the benzene ring obviously changes the ¹³C spectrum, the deuterium substitution also induces small but measurable changes in the ¹³C chemical shifts of adjacent carbons, known as isotope shifts. DFT methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are employed for this purpose. Discrepancies between calculated and experimental shifts can often be resolved by refining the computational model, for instance, by including solvent effects. nih.gov
Computational Modeling of Reaction Mechanisms, Transition States, and Potential Energy Surfaces Involving Isotopic Labels
Isotopic labeling is a classic tool for studying reaction mechanisms, and computational modeling provides a powerful complement to these experiments. By modeling the entire reaction pathway—from reactants through transition states to products—the role of specific atoms can be understood.
Transition State (TS) Searching: For any proposed reaction mechanism, computational methods can locate the high-energy transition state structure. The properties of this TS determine the reaction rate.
Kinetic Isotope Effects (KIEs): The KIE is the ratio of the reaction rate of the light (unlabeled) isotopologue to the heavy (labeled) one (k_light / k_heavy). It is one of the most powerful tools for probing reaction mechanisms. A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. For α-Tetralone-13C6, D4, a large deuterium KIE (k_H / k_D > 2) would be expected for reactions involving the cleavage of a C-D bond at the α-position, such as in base-catalyzed enolization. researchgate.net Computational models can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both isotopologues. These calculations can reveal whether a C-H/C-D bond is being broken in the transition state and to what extent. nih.gov
| Reaction Type | Expected Deuterium KIE (kH/kD) | Implication |
| Base-catalyzed α-proton abstraction | 5–10 | C-D bond is broken in the rate-determining step. |
| Reaction at the carbonyl carbon | ~1 (Inverse or small normal) | C-D bond is not broken; small effects due to changes in hybridization at the α-carbon. |
| Electrophilic aromatic substitution | ~1 | Aromatic C-H bonds are not typically broken in the rate-determining step. |
Molecular Dynamics Simulations and Isotopic Effects on Conformational Landscapes and Intermolecular Interactions
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the atomic motions of molecules over time. MD simulations have been used to investigate the stability of tetralone derivatives in biological systems. ekb.egnih.gov
Intermolecular Interactions: MD simulations are particularly useful for studying how a molecule interacts with its environment, such as solvent molecules or a biological receptor. researchgate.netresearchgate.net The substitution of hydrogen with deuterium can affect hydrogen bonding. A C-D···A hydrogen bond is slightly weaker than a C-H···A bond. In a condensed phase or a binding pocket, these small differences, when accumulated, can lead to observable changes in solvation energies and binding affinities, an effect known as the "stereoelectronic isotope effect." MD simulations can model these subtle energetic differences.
Development and Validation of Computational Models for Predicting Isotopic Behavior in Complex Systems
The ultimate goal of these computational studies is to develop models that can reliably predict the behavior of isotopically labeled molecules in complex chemical or biological systems. This involves a cycle of prediction, experimental validation, and model refinement.
The accuracy of computational predictions for α-Tetralone-13C6, D4 depends heavily on the chosen theoretical level (e.g., DFT functional, basis set) and the way environmental effects are modeled (e.g., implicit or explicit solvent). whiterose.ac.uk For example, a model's prediction of a kinetic isotope effect can be compared directly with an experimentally measured value. nih.gov If the prediction is inaccurate, the model must be refined—perhaps by using a more advanced functional, a larger basis set, or by explicitly including solvent molecules that may participate in the reaction.
The study of well-defined, multiply-labeled compounds like α-Tetralone-13C6, D4 is critical for this process. By providing a rich set of data points (NMR shifts, vibrational frequencies, KIEs), these molecules serve as benchmarks for testing and improving the next generation of computational methods, enhancing their predictive power for a wide range of chemical problems.
Synthesis and Derivatization of α Tetralone 13c6, D4 As a Precursor to Other Labeled Compounds
Strategies for Further Derivatization to Expand the Library of Complex Labeled Molecules
The strategic derivatization of α-Tetralone-¹³C₆, D₄ opens avenues to a vast library of complex, isotopically labeled molecules, crucial for mechanistic and metabolic studies. The reactivity of the α-tetralone scaffold allows for a multitude of chemical transformations.
One primary strategy involves the functionalization of the α-carbonyl position. For instance, the α-protons are readily exchanged under acidic or basic conditions, a property exploited for introducing deuterium (B1214612) labels. rsc.org Superacid-catalyzed α-deuteration of ketones using heavy water (D₂O) is a highly efficient method, achieving up to 98% deuterium incorporation in substrates like 1-tetralone (B52770). rsc.org This method's high efficiency and compatibility with various functional groups make it a robust technique for synthesizing deuterated analogs. rsc.org
Further derivatization can be achieved through reactions at the carbonyl group and the aromatic ring. The α-tetralone moiety is a versatile building block in the synthesis of a wide range of therapeutically relevant compounds, including antidepressants, antibiotics, and antitumor agents. researchgate.net For example, palladium-catalyzed α-arylation of α-tetralone with bromoarenes yields α-aryl-α-tetralones, which are analogs of 1-carba-isoflavanones and have shown antiproliferative effects against cancer cell lines. sci-hub.se
Domino reactions starting from α-tetralone derivatives lead to the stereoselective construction of complex heterocyclic systems. A notable example is the palladium-catalyzed domino reaction of isatin-derived N-tosylhydrazones with 2'-iodochalcones to produce α-tetralone-fused spirooxindoles. acs.orgnih.gov Such reactions, which proceed through carbene migratory insertion followed by conjugate addition, demonstrate the utility of the tetralone scaffold in building intricate molecular architectures with high functional group tolerance. acs.orgnih.gov
Moreover, α-tetralone can serve as a starting point for the synthesis of polysubstituted naphthoquinone derivatives. researchgate.net These synthetic routes, which can start from either an α-tetralone or a propiophenone, allow for the creation of a focused library of compounds, such as 3-benzylmenadione derivatives, which are of interest in medicinal chemistry. researchgate.net The ability to generate such diverse structures from a single, labeled precursor underscores the importance of α-Tetralone-¹³C₆, D₄ in expanding the accessibility of complex labeled molecules for research.
| Derivatization Strategy | Resulting Compound Class | Potential Application |
| Superacid-catalyzed α-deuteration | α-Deuterated tetralones | Mechanistic studies, metabolic tracer |
| Palladium-catalyzed α-arylation | α-Aryl-α-tetralones | Anticancer research |
| Domino carbene migratory insertion | Tetralone-fused spirooxindoles | Drug discovery, complex molecule synthesis |
| Naphthol route synthesis | Polysubstituted naphthoquinones | Medicinal chemistry |
| Condensation with hydrazide derivatives | Tetralone-derived hydrazones | Antimicrobial and cytotoxic agents |
Synthesis of Isotopically Labeled Analogues for Biochemical and Pharmacological Research Tools (Non-Clinical)
The dual labeling of α-Tetralone-¹³C₆, D₄ makes it an exceptional precursor for synthesizing tools for non-clinical biochemical and pharmacological research. Stable isotope-labeled compounds are indispensable for studying drug metabolism, pharmacokinetics (ADME), and the mechanisms of action of bioactive molecules. beilstein-journals.org
A direct application of α-Tetralone-¹³C₆, D₄ is as an intermediate in the synthesis of other labeled compounds. For example, it is used to produce Diethyl Phthalate (B1215562) (Phenyl-¹³C₆, D₄), a labeled metabolite of diethyl phthalate which is studied for its potential genotoxic effects. acs.org This demonstrates a clear pathway from the labeled tetralone to a specific, research-relevant molecule.
The tetralone scaffold itself is present in numerous bioactive compounds, and its derivatives are frequently investigated for their pharmacological properties. For instance, various derivatives of 1-tetralone have been synthesized and evaluated as potent and selective inhibitors of monoamine oxidase (MAO), an important enzyme in neuroscience. nih.gov The synthesis of ¹³C and D labeled versions of these inhibitors from α-Tetralone-¹³C₆, D₄ would provide invaluable tools for studying their binding, metabolism, and target engagement in vitro and in animal models.
Furthermore, the derivatization of α-tetralone has led to the discovery of compounds with potential applications in treating multidrug resistance in bacteria. 4-hydroxy-α-tetralone and its derivatives have been shown to reverse drug resistance in Escherichia coli by inhibiting ATP-dependent efflux pumps. researchgate.net Labeled versions of these compounds would be crucial for elucidating their precise mechanism of action and for optimizing their activity.
The development of imaging agents for neurodegenerative diseases is another area where labeled tetralone derivatives are relevant. Scaffolds based on 1-indanone (B140024) and α-tetralone are being explored for their ability to bind to misfolded α-synuclein aggregates, which are hallmarks of Parkinson's disease. nih.gov The synthesis of ¹³C and D labeled versions of these ligands would facilitate their use in preclinical imaging studies and aid in the development of novel diagnostic tools.
| Labeled Analogue Derived from α-Tetralone-¹³C₆, D₄ | Research Area | Specific Application |
| Diethyl Phthalate (Phenyl-¹³C₆, D₄) | Toxicology | Study of metabolite genotoxicity |
| Labeled Monoamine Oxidase Inhibitors | Neuroscience | Target engagement and pharmacokinetic studies |
| Labeled Drug Resistance Reversal Agents | Microbiology | Elucidation of efflux pump inhibition mechanisms |
| Labeled α-Synuclein Ligands | Neurodegenerative Disease | Preclinical imaging and diagnostic tool development |
Creation of Labeled Reference Standards for Emerging Analytical Methodologies
The use of stable isotope-labeled (SIL) internal standards is the gold standard in quantitative analysis using mass spectrometry-based techniques like LC-MS and GC-MS. bohrium.com α-Tetralone-¹³C₆, D₄ is a valuable precursor for creating such reference standards, which are essential for the development and validation of new analytical methodologies.
The chemical similarity of a SIL internal standard to its unlabeled analyte, combined with its mass difference, allows for accurate correction of matrix effects and variations in sample preparation and instrument response. bohrium.com Given that the tetralone structure is a core motif in many natural products and pharmaceuticals, having access to a labeled precursor like α-Tetralone-¹³C₆, D₄ is highly advantageous. researchgate.netsemanticscholar.org
For example, as new tetralone-based drug candidates are developed, there is a concurrent need for validated bioanalytical methods to measure their concentrations in biological matrices. The synthesis of the corresponding ¹³C₆, D₄-labeled drug molecule from the labeled tetralone precursor would provide the ideal internal standard for these assays.
Furthermore, the derivatization of α-Tetralone-¹³C₆, D₄ can lead to a library of labeled compounds that can serve as reference standards for "omics" research, such as metabolomics. As an example, the oxidation of tetralone can yield labeled phthalic acid, which can then be used in metabolic studies. rsc.org
The development of new analytical techniques often relies on the availability of well-characterized reference materials. The synthesis of a series of labeled α-tetralone derivatives with varying physicochemical properties can aid in the optimization and validation of novel separation and detection methods. For instance, the creation of labeled chalcone (B49325) derivatives from α-tetralone provides a set of standards for methods aimed at analyzing this class of compounds. researchgate.net
| Labeled Reference Standard Type | Analytical Methodology | Purpose |
| Labeled drug analogue | LC-MS/MS Bioanalysis | Accurate quantification in pharmacokinetic studies |
| Labeled metabolite | Metabolomics | Tracer for metabolic pathway analysis |
| Library of labeled derivatives | Method Development | Validation of new chromatographic and mass spectrometric methods |
Future Directions and Emerging Research Avenues for α Tetralone 13c6, D4 in Chemical Science
Integration with Novel Hyphenated Analytical Techniques for Enhanced Resolution and Sensitivity
The dual labeling of α-Tetralone-13C6, D4 makes it an exceptional tool for use with sophisticated hyphenated analytical techniques. The combination of chromatographic separation with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can leverage the distinct isotopic signature of this compound for unprecedented analytical clarity.
Future research will likely focus on using α-Tetralone-13C6, D4 as an advanced internal standard in complex matrices. In fields like environmental analysis and metabolomics, accurately quantifying trace amounts of analytes is a significant challenge. The distinct mass shift provided by the ¹³C₆ and D₄ labels places the signal of α-Tetralone-13C6, D4 in a region of the mass spectrum with minimal background interference, allowing for highly accurate and precise quantification of related unlabeled analytes. scbt.comscbt.com
An emerging application lies in its use with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov When used as a tracer, the metabolism or degradation of α-tetralone can be meticulously tracked. The ¹³C₆-labeled benzene (B151609) ring and the D₄-labeled cyclohexanone (B45756) ring provide two distinct markers within the same molecule. This allows researchers to independently follow the fate of different parts of the molecule in complex chemical or biological systems, offering a level of detail not achievable with singly-labeled compounds. alfa-chemistry.com For example, in a biodegradation study, the cleavage of the bicyclic ring could be monitored by observing the separation of the ¹³C and deuterium (B1214612) labels in the resulting fragments.
Table 1: Illustrative Data from a Hypothetical LC-MS/MS Analysis Using α-Tetralone-13C6, D4 as a Tracer in a Microbial Degradation Assay
| Time (hours) | Parent Compound (m/z) | ¹³C₆-Containing Fragment (m/z) | D₄-Containing Fragment (m/z) |
|---|---|---|---|
| 0 | 157.17 | Not Detected | Not Detected |
| 12 | 157.17 | 84.07 | 73.09 |
| 24 | 157.17 | 84.07 | 73.09 |
This interactive table demonstrates the potential to track different parts of the molecule over time.
Exploration of New Applications in Materials Science, Nanotechnology, and Catalyst Research
The unique properties of isotopically labeled compounds are increasingly being exploited in materials science, nanotechnology, and catalysis. scbt.com α-Tetralone-13C6, D4 is well-suited to contribute to these advancing fields.
Materials Science: α-Tetralone derivatives can be used as building blocks for polymers and other advanced materials. By incorporating α-Tetralone-13C6, D4 into a polymer backbone, researchers could use techniques like solid-state NMR or mass spectrometry to study material degradation and aging. scbt.com The isotopic labels would act as inert tracers, allowing for the precise monitoring of bond cleavage and structural changes over time without altering the material's chemical properties.
Nanotechnology: In nanotechnology, understanding the surface chemistry and stability of nanoparticles is crucial. α-Tetralone and its derivatives can be used to functionalize nanoparticles. Using α-Tetralone-13C6, D4 for this purpose would enable detailed studies of the behavior of these functionalized nanoparticles in biological or environmental systems. For instance, the release of the surface coating from a nanoparticle could be quantified with high sensitivity by tracing the labeled fragments. nih.govacs.org Dual-labeled molecules are particularly valuable for investigating the structural integrity of core-shell nanoparticles, where one label could be attached to the core and the other to the shell. acs.org
Catalyst Research: Isotopic labeling is a powerful technique for elucidating reaction mechanisms in catalysis. numberanalytics.comslideshare.net α-Tetralone-13C6, D4 could be used as a probe molecule to study catalytic hydrogenation or oxidation reactions. By analyzing the isotopic composition of the products, researchers can determine which bonds are broken and formed during the reaction, providing deep insights into the catalyst's mechanism. numberanalytics.com For example, studying the hydrogenation of the ketone group in α-Tetralone-13C6, D4 over a novel catalyst could reveal details about the rate-determining step through the analysis of the kinetic isotope effect (KIE). researchgate.net
Table 2: Hypothetical Research Scenarios for α-Tetralone-13C6, D4 in Advanced Research Fields
| Field | Research Goal | Role of α-Tetralone-13C6, D4 | Analytical Technique |
|---|---|---|---|
| Materials Science | Study polymer degradation | Labeled monomer unit | Solid-State NMR, Pyrolysis-GC-MS |
| Nanotechnology | Track nanoparticle coating release | Labeled surface functionalization agent | LC-MS/MS |
This interactive table outlines potential research applications across different scientific disciplines.
Development of Automated and High-Throughput Synthetic Routes for Isotopic Compound Production
The synthesis of complex isotopically labeled compounds is often a time-consuming and low-yield process. The future of isotopic labeling lies in the development of more efficient, automated, and high-throughput synthetic methods. rsc.org
Flow chemistry is a particularly promising avenue for the synthesis of compounds like α-Tetralone-13C6, D4. x-chemrx.comnih.gov This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety. adesisinc.com An automated flow synthesis platform could be developed for the late-stage introduction of deuterium into the α-tetralone scaffold or for the construction of the ¹³C₆-aromatic ring from labeled precursors. europa.eu Such a system would enable the rapid and efficient production of α-Tetralone-13C6, D4 and its analogues, making these valuable research tools more accessible.
Furthermore, high-throughput screening methods could be employed to discover new catalysts and optimize reaction conditions for isotopic labeling. google.com By combining automated synthesis with rapid analytical techniques, a large number of potential synthetic routes could be evaluated in a short period, accelerating the development of efficient methods for producing a wide range of isotopically labeled compounds.
Advancement of Computational Methodologies for More Accurate Prediction of Isotopic Phenomena
Computational chemistry is an indispensable tool for understanding and predicting the behavior of isotopically labeled compounds. Future research will focus on developing more accurate and efficient computational models to predict isotopic phenomena.
One key area is the prediction of kinetic isotope effects (KIEs). digitellinc.comacs.org Theoretical calculations, such as those based on density functional theory (DFT), can be used to model the transition states of reactions involving α-Tetralone-13C6, D4 and predict the resulting KIEs. rsc.orgrsc.org Comparing these theoretical predictions with experimental data can provide a detailed understanding of the reaction mechanism. Advanced computational models that account for quantum mechanical tunneling can further refine these predictions.
Another emerging area is the development of software tools for the automated analysis of data from isotopic labeling experiments. bioinfor.comoup.comresearchgate.net Programs like X13CMS can automatically identify isotopically labeled compounds in complex LC/MS datasets. nih.gov Future software will likely incorporate machine learning algorithms to improve the accuracy of peak identification and quantification, and to predict the fragmentation patterns of labeled molecules in mass spectrometry, which would be invaluable for structural elucidation.
Table 3: Comparison of Hypothetical Experimental and Computationally Predicted Kinetic Isotope Effects (KIE) for the Oxidation of α-Tetralone-13C6, D4
| Reaction Step | Experimental KIE (kH/kD) | Predicted KIE (DFT B3LYP/6-31G*) | Predicted KIE (Advanced Model) |
|---|---|---|---|
| C-H Bond Activation | 5.8 ± 0.2 | 5.5 | 5.75 |
This interactive table illustrates how computational models can be used to predict and validate experimental results.
Multidisciplinary Approaches Combining Isotopic Labeling with Advanced Imaging and Sensing Technologies
The integration of isotopic labeling with advanced imaging and sensing technologies is creating powerful new ways to visualize and measure chemical processes in real-time and with high spatial resolution.
Imaging: Mass spectrometry imaging (MSI) is a technique that allows for the visualization of the spatial distribution of molecules in a sample. the-innovation.orgresearchgate.net By using α-Tetralone-13C6, D4 as a tracer in biological tissues, MSI could be used to map its uptake and metabolism within different cell populations. nih.govfrontiersin.org This would be particularly powerful for studying the distribution of drugs or environmental contaminants derived from a tetralone scaffold. Similarly, the use of ¹³C-labeled compounds in conjunction with hyperpolarized MRI is an emerging in vivo metabolic imaging technique. sigmaaldrich.comnih.govsnmjournals.org While not radioactive, the hyperpolarization dramatically increases the NMR signal, allowing for real-time imaging of metabolic fluxes.
Sensing: Isotopically labeled molecules are also being explored for the development of novel chemical sensors. nsf.govnih.gov A sensor could be designed where the binding of a target analyte to a derivative of α-Tetralone-13C6, D4 induces a measurable change in its isotopic signature, for example, through a change in its fragmentation pattern in a mass spectrometer. The dual-labeling in α-Tetralone-13C6, D4 could be exploited to create ratiometric sensors, where the ratio of signals from the ¹³C and D-labeled parts of the molecule changes upon analyte binding, leading to a highly robust and sensitive detection method. nih.gov
These multidisciplinary approaches, combining the precision of isotopic labeling with the power of advanced analytical technologies, promise to drive significant discoveries across the chemical sciences, with versatile molecules like α-Tetralone-13C6, D4 playing a central role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
